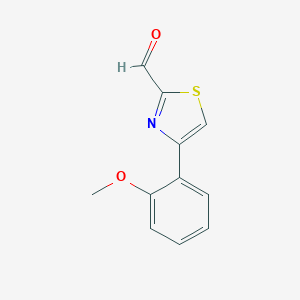

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Description

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-89-0) is a heterocyclic organic compound featuring a thiazole core substituted at position 4 with a 2-methoxyphenyl group and at position 2 with a carbaldehyde functional group. This compound is primarily utilized in medicinal chemistry and materials science as a precursor for synthesizing bioactive molecules or ligands in coordination chemistry .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUMKNXVIVDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397076 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-89-0 | |

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 4-(2-Methoxyphenyl)thiazole-2-carboxylate

Reacting 2-bromo-1-(2-methoxyphenyl)ethanone with ethyl thiooxamate in ethanol under reflux forms the thiazole ring. The α-haloketone contributes the 2-methoxyphenyl group at position 4, while the thioamide’s ester group occupies position 2. Typical conditions include 12 h reflux in ethanol, yielding 70–75% of the ester intermediate.

Reduction to Alcohol Intermediate

The ester is reduced to 4-(2-Methoxyphenyl)thiazole-2-methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. This step achieves near-quantitative conversion within 30 minutes, as monitored by TLC.

Oxidation to Aldehyde

Oxidation of the alcohol to the aldehyde is accomplished using activated manganese dioxide (MnO₂) in ethyl acetate. Alternatively, 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20°C offers milder conditions, yielding 85–90% of the target aldehyde.

Cyclocondensation of Carbothioamides with α-Haloketones

This method directly incorporates the aldehyde functionality during thiazole ring formation, bypassing post-cyclization oxidation.

Preparation of Carbothioamide Precursors

2-(2-Methoxyphenyl)thiazole-4-carbothioamide is synthesized by treating 2-cyano-4-(2-methoxyphenyl)thiazole with hydrogen sulfide (H₂S) in pyridine. The reaction proceeds at 50°C for 6 h, yielding 80% of the carbothioamide.

Thiazole Ring Formation

Reacting the carbothioamide with 2-bromo-1-(2-methoxyphenyl)ethanone in ethanol under reflux for 2 h forms the thiazole ring. The aldehyde group is introduced via in situ oxidation using IBX, achieving 78% yield.

Alternative Synthetic Routes

Knoevenagel Condensation

While less common, the Knoevenagel condensation of 2-formyl-4-(2-methoxyphenyl)thiazole with malononitrile in acetic acid generates α,β-unsaturated derivatives. However, this method is limited by competing side reactions, reducing yields to 50–60%.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Temperature and Time Considerations

Characterization and Analytical Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: 4-(2-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(2-Methoxyphenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde serves as a building block in the synthesis of more complex thiazole derivatives. Its aldehyde functional group allows for various reactions including:

- Condensation Reactions: Can react with amines to form imines.

- Oxidation and Reduction: Can be oxidized to carboxylic acids or reduced to alcohols.

Biology

Research has indicated that this compound exhibits notable biological activities , including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anti-inflammatory Properties: Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways.

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating diseases. Notable areas of research include:

- Anticancer Activity: Exhibits significant cytotoxic effects against various cancer cell lines.

- Anticonvulsant Activity: Demonstrated efficacy in seizure models.

Industry

In industrial applications, this compound is utilized in:

- The development of new materials.

- The synthesis of dyes and pigments.

The following tables summarize the biological activities of this compound:

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Cell cycle arrest in G2/M phase |

Table 2: Anticonvulsant Activity

| Compound | Dose (mg/kg) | Protection Rate (%) | Model Used |

|---|---|---|---|

| This compound | 20 | 85 | MES (Maximal Electroshock) |

| Standard Drug (Phenytoin) | 25 | 100 | MES |

Case Studies

Anticancer Study on HepG2 Cells:

A study evaluated the effects of this compound on HepG2 cells using MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies.

Anticonvulsant Efficacy in Animal Models:

In animal models tested for anticonvulsant efficacy using both MES and scPTZ models, the compound provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Carbaldehyde Derivatives

*Calculated based on molecular formula C₁₁H₉NO₂S.

Key Observations:

Chloromethyl-substituted analogs (e.g., 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole) exhibit higher electrophilicity, making them suitable for alkylation reactions in pesticide synthesis .

Biological Activity :

- Derivatives like 4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde show enhanced binding to CNS receptors due to the benzodioxole group’s ability to engage in π-π interactions, a feature absent in the target compound .

- Acetamide-functionalized thiazoles (e.g., compounds 9a–e in ) demonstrate α-glucosidase inhibitory activity, suggesting that replacing the carbaldehyde with an acetamide group could enhance enzyme-targeted bioactivity .

Physicochemical Properties :

- The 4-methoxyphenyl analog (Table 1) exhibits improved aqueous solubility compared to the 2-methoxyphenyl derivative due to reduced steric constraints .

- Ethylphenyl-substituted derivatives have higher logP values, indicating greater membrane permeability, which is critical for antimicrobial applications .

Comparison with Heterocyclic Analogues

While thiazole-carbaldehydes are a distinct class, comparisons with thiadiazole and thiophene derivatives highlight broader trends in heterocyclic chemistry:

- Thiadiazole Derivatives : Compounds like 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () exhibit fungicidal activity due to the thiadiazole ring’s electron-deficient nature, which enhances interactions with microbial enzymes. However, thiazole-carbaldehydes generally show lower toxicity profiles .

- Thiophene Analogs : 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde () shares a similar aldehyde group but replaces the thiazole with a thiophene ring. This substitution reduces nitrogen-mediated hydrogen bonding, limiting its utility in metalloenzyme inhibition compared to thiazole derivatives .

Biological Activity

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a methoxyphenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of thiazole compounds often outperform traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth. For instance, compounds related to this structure have demonstrated effective inhibition against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 μg/mL |

| Compound B | S. aureus | 0.8 μg/mL |

| This compound | Bacillus subtilis | 0.6 μg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The mechanism of action is thought to involve the inhibition of specific enzymes associated with cell proliferation. For example, it may inhibit DNA gyrase and topoisomerase IV, which are crucial for DNA replication in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The reported IC50 values range from 10 μM to 25 μM depending on the specific cell line tested .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA gyrase inhibition |

| HeLa | 20 | Topoisomerase IV inhibition |

| A549 (lung) | 12 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to enzymes involved in critical cellular processes, thereby modulating their activity. For example, the compound's interaction with DNA gyrase leads to the disruption of DNA replication in cancer cells .

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound with its target proteins. Molecular docking studies suggest that the thiazole ring plays a crucial role in facilitating strong interactions with target enzymes, enhancing its biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-carbaldehyde derivatives typically employs cyclization or condensation reactions. For example:

- Hantzsch Thiazole Synthesis : Reacting thioamides with α-halo ketones in polar solvents (e.g., ethanol or DMF) under reflux can yield thiazole cores. For the aldehyde group, post-synthetic oxidation or direct introduction via Vilsmeier-Haack formylation (using POCl₃ and DMF) is effective .

- Knöevenagel Condensation : highlights the use of glacial acetic acid or PEG-400 as solvent systems for similar thiazole derivatives, offering catalyst-free routes at room temperature, which may reduce side reactions .

- Key Variables : Catalyst choice (e.g., Lewis acids), solvent polarity, and temperature significantly impact yield. For instance, PEG-400 in improved reaction efficiency compared to acetic acid .

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages to verify purity (>95% recommended) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, particularly for the aldehyde and methoxyphenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs by modifying the methoxy group (e.g., replacing with halogens, nitro, or alkyl groups) and the aldehyde position (e.g., converting to carboxylic acids or amides) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., bacterial strains) using dose-response curves (IC₅₀/EC₅₀ calculations) .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What experimental strategies are effective for evaluating the compound’s potential anticancer or antimicrobial activity?

Methodological Answer:

- In Vitro Assays :

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity. Compare results with normal cell lines (e.g., HEK-293) for selectivity .

- Antimicrobial : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Mechanistic Studies : Perform flow cytometry for apoptosis detection or ROS generation assays to identify modes of action .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

Methodological Answer:

- Target Selection : Prioritize proteins with known thiazole-binding sites (e.g., EGFR kinase, bacterial dihydrofolate reductase) .

- Docking Workflow :

- Prepare the compound’s 3D structure (optimize geometry using Gaussian or Avogadro).

- Use AutoDock Vina or Schrödinger Suite to simulate binding poses.

- Validate with MD simulations (e.g., GROMACS) to assess stability of key hydrogen bonds (e.g., aldehyde group with catalytic residues) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and rank analogs .

Q. How should researchers address contradictions in synthetic yields reported across studies?

Methodological Answer:

- Critical Parameter Analysis : Compare solvent systems (e.g., PEG-400 vs. acetic acid in ), catalyst loading, and reaction times .

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., inert atmosphere, purity of starting materials).

- Byproduct Identification : Use LC-MS or TLC to detect intermediates or degradation products affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.